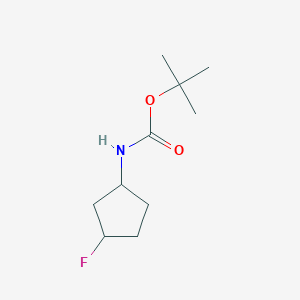

tert-Butyl (3-fluorocyclopentyl)carbamate

Beschreibung

BenchChem offers high-quality tert-Butyl (3-fluorocyclopentyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3-fluorocyclopentyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-(3-fluorocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJACCZSJXCXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227735 | |

| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-14-9 | |

| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215071-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-fluorocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and properties of tert-Butyl (3-fluorocyclopentyl)carbamate

Tert-Butyl (3-fluorocyclopentyl)carbamate in Modern Drug Discovery: Structural Dynamics, Physicochemical Properties, and Synthetic Workflows

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems has emerged as a powerful tool to modulate pharmacokinetics, metabolic stability, and target binding affinity[1]. Tert-Butyl (3-fluorocyclopentyl)carbamate (CAS: 1215071-14-9), commonly referred to as N-Boc-3-fluorocyclopentylamine, is a highly versatile fluorinated building block[2]. By providing a protected, functionalizable amine tethered to a conformationally biased fluorocyclopentyl scaffold, this compound enables researchers to systematically explore structure-activity relationships (SAR) in complex drug discovery programs, including the development of positive allosteric modulators (PAMs) for neurocognitive disorders[3].

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical rationale behind utilizing this specific pharmacophore, alongside field-proven, self-validating methodologies for its integration into active pharmaceutical ingredients (APIs).

Structural and Physicochemical Profiling

The molecular architecture of tert-butyl (3-fluorocyclopentyl)carbamate consists of three distinct functional domains:

-

The Cyclopentyl Core: A flexible aliphatic ring that occupies specific hydrophobic pockets within target proteins.

-

The C3-Fluorine Atom: A highly electronegative substituent that alters the ring's stereoelectronic properties without adding significant steric bulk[4].

-

The N-Boc Protected Amine: A chemically stable, orthogonally cleavable carbamate that prevents unwanted nucleophilic reactions during upstream synthetic steps[2].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | tert-Butyl (3-fluorocyclopentyl)carbamate |

| Synonyms | N-Boc-3-fluorocyclopentylamine |

| CAS Registry Number | 1215071-14-9 |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 3 (O, O, F) |

| Rotatable Bonds | 4 |

The Strategic Role of Fluorination in Cycloalkyl Scaffolds (Causality & Logic)

The decision to utilize a 3-fluorocyclopentyl moiety over a standard cyclopentyl or methylcyclopentyl group is driven by precise mechanistic goals:

-

Conformational Bias: The highly electronegative fluorine atom induces a strong C-F dipole moment. To minimize stereoelectronic strain, the cyclopentyl ring adopts a specific pucker (often an envelope conformation) that projects the amine and fluorine atoms into optimal vectors for target binding[1][4]. This conformational restriction reduces the entropic penalty upon receptor binding.

-

Metabolic Stability: Unsubstituted cycloalkanes are highly susceptible to cytochrome P450-mediated oxidative metabolism (hydroxylation). Substituting a labile C-H bond with a robust C-F bond at the C3 position effectively blocks this metabolic liability, extending the drug's half-life[5].

-

Lipophilicity and pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom lowers the pKa of the adjacent primary amine (once deprotected). This increases the fraction of un-ionized drug at physiological pH, directly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration[1].

Caption: Logical relationship of fluorine substitution on drug properties.

Applications in Advanced Drug Discovery

The 3-fluorocyclopentyl group has been successfully integrated into several high-profile preclinical candidates. For example, in the development of M4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs) for treating neurocognitive disorders, the incorporation of a 1-[(1-fluorocyclopentyl)methyl]pyrazol-4-yl motif yielded compounds with robust in vivo efficacy and superior brain penetrance[3]. Furthermore, fluorination of cycloalkyl capping groups in protease inhibitors has been proven to combat drug resistance by allowing the inhibitor to sample alternate, more favorable binding conformations within mutated active sites[6].

Experimental Methodology: Deprotection and Amide Coupling Protocol

To utilize tert-butyl (3-fluorocyclopentyl)carbamate in a synthetic pipeline, the Boc group must first be removed to liberate the nucleophilic amine. The following protocol outlines a self-validating workflow for acidolytic deprotection and subsequent amide coupling.

Objective: Cleave the Boc protecting group and couple the resulting 3-fluorocyclopentan-1-amine to a target carboxylic acid.

Causality & Logic: The Boc group provides orthogonal protection—it is entirely stable to bases and nucleophiles but cleaves rapidly under acidic conditions. Trifluoroacetic acid (TFA) is selected because its acidity is perfectly tuned to protonate the carbamate oxygen, triggering the elimination of isobutylene gas and carbon dioxide. The evolution of these gases drives the reaction to completion via Le Chatelier's principle.

Step 1: Acidolytic Cleavage

-

Dissolve tert-butyl (3-fluorocyclopentyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Cool the solution to 0 °C using an ice bath to control the initial exothermic protonation.

-

Add TFA dropwise to achieve a final DCM:TFA ratio of 4:1 (v/v).

-

Remove the ice bath and stir at room temperature for 1–2 hours.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a ninhydrin stain. The starting material will appear as a UV-inactive spot, while the free amine will stain a deep purple/pink.

-

Step 2: Isolation of the TFA Salt

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

-

Dry the resulting 3-fluorocyclopentan-1-amine trifluoroacetate salt under high vacuum for 2 hours.

-

Self-Validation: The product should appear as a viscous oil or amorphous solid. Liquid Chromatography-Mass Spectrometry (LC-MS) analysis must confirm the mass of the free amine ( [M+H]+=104.1 ).

-

Step 3: Freebasing and Amide Coupling

-

Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) to activate the acid and stir for 15 minutes.

-

Logic: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt of the amine and facilitates the formation of the active ester without competing for the electrophile.

-

-

Add the 3-fluorocyclopentan-1-amine TFA salt (1.0 eq) dissolved in a minimal volume of DMF.

-

Stir at room temperature for 4–12 hours until LC-MS indicates complete conversion.

Step 4: Purification

-

Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

-

Purify the organic layer via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Caption: Experimental workflow for Boc deprotection and subsequent amide coupling.

References

-

CAS 1215071-14-9 | N-Boc-3-fluorocyclopentylamine Source: SynQuest Laboratories URL: 2

-

Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: 1

-

Fluorine in medicinal chemistry (Böhm et al., 2004) Source: PubMed / NIH URL: 4

-

Fluorine in medicinal chemistry (Swallow, 2015) Source: PubMed / NIH URL: 5

-

Discovery of Pre-Clinical Candidate VU6008055/AF98943: A Highly Selective, Orally Bioavailable, and Structurally Distinct Tricyclic M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy Source: ResearchGate URL: 3

-

Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance Source: bioRxiv URL: 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CAS 1215071-14-9 | 4256-3-04 | MDL MFCD16657109 | N-Boc-3-fluorocyclopentylamine | SynQuest Laboratories [synquestlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance | bioRxiv [biorxiv.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of tert-Butyl (3-fluorocyclopentyl)carbamate

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a highly validated tactic for modulating the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). tert-Butyl (3-fluorocyclopentyl)carbamate (also known as N-Boc-3-fluorocyclopentylamine) serves as a critical, orthogonally protected building block for drug discovery pipelines[1].

The presence of the 3-fluorocyclopentyl moiety provides three distinct pharmacological advantages:

-

Metabolic Stability: Fluorine substitution at the 3-position of the cyclopentane ring blocks potential cytochrome P450 (CYP450)-mediated oxidation sites.

-

Lipophilicity Modulation: The highly electronegative fluorine atom lowers the basicity (pKa) of the adjacent amine (once deprotected) via inductive effects, enhancing membrane permeability and oral bioavailability.

-

Conformational Restriction: The stereoelectronic "gauche effect" induced by the C-F bond restricts the cyclopentane ring into specific envelope or half-chair conformations, pre-organizing the molecule for optimal target binding.

The tert-butyloxycarbonyl (Boc) protecting group ensures the primary amine remains inert during upstream synthetic sequences, allowing for selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane)[2].

Chemical Identity & Registry Data

Accurate registry data is essential for procurement, inventory management, and regulatory compliance. Below is the consolidated identification data for this compound[3].

| Identifier / Property | Data |

| IUPAC Name | tert-Butyl N-(3-fluorocyclopentyl)carbamate |

| CAS Registry Number | 1215071-14-9 |

| Synonyms | N-Boc-3-fluorocyclopentylamine; tert-Butyl (3-fluorocyclopentyl)carbamate |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

| MDL Number | MFCD16657109 |

Physicochemical Properties

Understanding the macroscopic properties of this building block is critical for handling, purification, and downstream reaction planning[2].

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid or low-melting solid |

| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH); Insoluble in water |

| Hydrogen Bond Donors | 1 (N-H of carbamate) |

| Hydrogen Bond Acceptors | 3 (O and F atoms) |

| Topological Polar Surface Area (TPSA) | 38.3 Ų |

| Storage Conditions | 2–8 °C, under inert atmosphere (Argon/Nitrogen) to prevent moisture degradation |

Synthetic Methodology & Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system . The synthesis of tert-butyl (3-fluorocyclopentyl)carbamate from 3-aminocyclopentanol involves two primary steps: amine protection and nucleophilic deoxofluorination[4].

Step 1: N-Boc Protection of 3-Aminocyclopentanol

Causality: The free primary amine is highly nucleophilic and would interfere with the electrophilic fluorinating agent in the subsequent step. The Boc group provides robust steric shielding and electronic deactivation of the nitrogen lone pair. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge protons, driving the reaction forward.

Protocol:

-

Initiation: Dissolve 3-aminocyclopentanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

-

Reagent Addition: Add Et₃N (1.5 eq) dropwise. Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM over 15 minutes.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

-

Self-Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate. The starting amine will stain strongly with Ninhydrin (purple). The successful formation of the Boc-protected intermediate will not stain with Ninhydrin but will appear as a distinct spot when stained with Phosphomolybdic Acid (PMA) or KMnO₄.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield tert-butyl (3-hydroxycyclopentyl)carbamate.

Step 2: Deoxofluorination using DAST

Causality: Diethylaminosulfur trifluoride (DAST) is selected because it specifically targets aliphatic hydroxyl groups. It converts the C-O bond into a good leaving group (alkoxysulfurane intermediate) while simultaneously delivering the nucleophilic fluoride ion. The reaction must be performed at -78 °C to control the highly exothermic kinetics and suppress E2 elimination side-reactions (which would yield unwanted cyclopentene derivatives).

Protocol:

-

Initiation: Dissolve the tert-butyl (3-hydroxycyclopentyl)carbamate (1.0 eq) in anhydrous DCM (0.1 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

-

Fluorination: Add DAST (1.2 eq) dropwise via syringe. The low temperature prevents thermal decomposition of DAST and minimizes elimination pathways.

-

Propagation: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 12 hours to ensure complete conversion via the Sₙ2 mechanism (which results in the inversion of stereochemistry at the C3 position).

-

Self-Validation Check (TLC & NMR): The fluorinated product will exhibit a higher R_f value (less polar) than the starting alcohol on TLC. A quick ¹⁹F NMR of the crude aliquot should reveal a characteristic multiplet signal around -160 to -175 ppm, confirming C-F bond formation.

-

Workup: Quench carefully at 0 °C by the dropwise addition of saturated aqueous NaHCO₃ (Caution: CO₂ gas evolution). Extract with DCM, dry over Na₂SO₄, and purify via flash column chromatography (Hexanes/EtOAc) to isolate tert-butyl (3-fluorocyclopentyl)carbamate (CAS: 1215071-14-9).

Mechanistic Visualization

The following diagrams illustrate the synthetic workflow and the precise molecular mechanism of the DAST-mediated deoxofluorination.

Caption: Synthetic workflow for tert-Butyl (3-fluorocyclopentyl)carbamate via deoxofluorination.

Caption: Mechanistic pathway of DAST-mediated deoxofluorination highlighting SN2 inversion.

Quality Control & Analytical Validation

To guarantee the structural integrity and purity of the synthesized CAS 1215071-14-9[2], the following analytical suite must be employed:

-

¹H NMR (400 MHz, CDCl₃): Look for the large singlet integrating to 9 protons at ~1.45 ppm, corresponding to the tert-butyl group. The proton geminal to the fluorine atom (H-C-F) will appear as a highly deshielded multiplet (typically around 4.8–5.2 ppm) with a large geminal proton-fluorine coupling constant ( 2JHF≈50 Hz).

-

¹⁹F NMR (376 MHz, CDCl₃): A critical validation step. The spectrum should show a single resonance (a multiplet due to coupling with adjacent protons) in the aliphatic fluorine region, typically between -160 ppm and -175 ppm. The absence of signals around -130 ppm confirms no unreacted DAST remains.

-

LC-MS (ESI+): The molecular ion [M+H]+ at m/z 204.2 is often weak due to the lability of the Boc group. Expect to see the major fragment corresponding to the loss of the tert-butyl group [M+H−tBu]+ at m/z 148.1, or the loss of the entire Boc group [M+H−Boc]+ at m/z 104.1. An [M+Na]+ adduct at m/z 226.2 may also be observed.

References

-

MolPort. "tert-butyl N-(3-fluorocyclopentyl)carbamate | 1215071-14-9". Verified URL: [Link]

Sources

Physicochemical Profiling and Exact Mass Determination of Boc-3-fluorocyclopentylamine

Executive Summary

Boc-3-fluorocyclopentylamine, formally designated as tert-butyl (3-fluorocyclopentyl)carbamate (CAS: 1215071-14-9), is a highly versatile fluorinated building block utilized extensively in modern medicinal chemistry[1]. The strategic incorporation of a fluorine atom into the cyclopentyl ring modulates the lipophilicity, metabolic stability, and target binding affinity of downstream active pharmaceutical ingredients (APIs). For scientists synthesizing novel therapeutics using this intermediate, precise verification of its molecular weight and exact mass via High-Resolution Mass Spectrometry (HRMS) is a non-negotiable quality control step[2]. This whitepaper provides a comprehensive, causality-driven guide to the mass profiling and analytical validation of this critical compound.

Quantitative Mass Specifications

Understanding the distinction between average molecular weight and monoisotopic exact mass is critical for mass spectrometry. The molecular weight is used for macroscopic stoichiometric calculations during synthesis, while the exact mass is the theoretical target for HRMS, calculated using the mass of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O).

Table 1: Physicochemical and Mass Properties

| Parameter | Value | Causality / Analytical Significance |

| Chemical Name | tert-butyl (3-fluorocyclopentyl)carbamate | Standardized IUPAC nomenclature for structural identification. |

| CAS Registry Number | 1215071-14-9 | Unique identifier required for consistent vendor sourcing. |

| Molecular Formula | C₁₀H₁₈FNO₂ | The elemental foundation for all theoretical mass calculations. |

| Average Molecular Weight | 203.257 g/mol | Utilized for bulk molarity and synthetic yield calculations. |

| Monoisotopic Exact Mass | 203.1322 Da | The absolute target mass for the neutral molecule in HRMS. |

| [M+H]⁺ Exact Mass | 204.1394 Da | Primary target precursor ion in positive Electrospray Ionization (ESI+). |

| [M+Na]⁺ Exact Mass | 226.1219 Da | Common sodium adduct observed due to ambient salts in LC-MS. |

High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve a self-validating mass determination with an error margin of < 5 ppm, the analytical workflow must be carefully calibrated to account for the lability of the tert-butyloxycarbonyl (Boc) protecting group.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Add 0.1% Formic Acid (FA).

-

Causality: Formic acid provides the necessary protons to drive the formation of [M+H]⁺ ions in positive ion mode. The low analyte concentration (1 µg/mL) prevents the formation of complex dimers (e.g.,[2M+H]⁺) that complicate spectral interpretation.

Step 2: Instrument Tuning (Soft ESI+)

-

Action: Set the capillary voltage to 3.0 kV and intentionally lower the declustering potential (or fragmentor voltage) to 70 V.

-

Causality: Boc-protected amines are highly susceptible to in-source fragmentation. High voltages will prematurely cleave the tert-butyl group before the ion reaches the mass analyzer. A low declustering potential ensures the intact [M+H]⁺ precursor ion (m/z 204.1394) is preserved.

Step 3: Internal Mass Calibration (Lock-Mass)

-

Action: Simultaneously infuse a lock-mass solution (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a dual-spray source during acquisition.

-

Causality: Time-of-Flight (TOF) and Orbitrap mass analyzers are subject to micro-fluctuations caused by thermal drift. Real-time internal calibration mathematically corrects these drifts, creating a self-validating system that guarantees sub-5 ppm mass accuracy.

Step 4: Data Acquisition & Isotopic Profiling

-

Action: Acquire data in full scan mode (m/z 50–500) at a resolution of ≥70,000. Extract the M+1 isotopic peak intensity.

-

Causality: Fluorine-19 has a 100% natural abundance. Therefore, the M+1 peak for C₁₀H₁₈FNO₂ is driven almost entirely by its 10 carbon atoms (~1.1% each). A measured M+1 intensity of ~11.3% relative to the monoisotopic peak provides orthogonal, self-validating proof of the chemical formula.

HRMS workflow for precise mass determination of Boc-3-fluorocyclopentylamine.

Fragmentation Mechanics & Structural Validation

If tandem mass spectrometry (MS/MS) is employed to confirm the structure, the fragmentation pathway of Boc-3-fluorocyclopentylamine follows a highly predictable, causality-driven sequence under Collision-Induced Dissociation (CID).

-

Loss of Isobutene: The initial fragmentation of the [M+H]⁺ precursor (m/z 204.1394) involves the cleavage of the tert-butyl group, resulting in the neutral loss of isobutene (C₄H₈, 56.0626 Da). This yields an intermediate fragment at m/z 148.0768 .

-

Decarboxylation: The intermediate rapidly undergoes decarboxylation, losing carbon dioxide (CO₂, 43.9898 Da) to yield the stable 3-fluorocyclopentan-1-amine product ion at m/z 104.0870 .

Observing this exact 56 Da → 44 Da sequential loss is the definitive diagnostic signature for validating the presence of an intact Boc-protected amine.

ESI-MS/MS fragmentation pathway of Boc-3-fluorocyclopentylamine.

References

- SynQuest Laboratories. "CAS 1215071-14-9 | N-Boc-3-fluorocyclopentylamine". SynQuest Labs.

- ChemicalBook. "tert-butyl (3-fluorocyclopentyl)

- ChemBuyersGuide. "BLD Pharmatech Co., Limited - tert-Butyl (3-fluorocyclopentyl)

Sources

Stereochemistry of tert-Butyl (3-fluorocyclopentyl)carbamate isomers

An In-depth Technical Guide to the Stereochemistry of tert-Butyl (3-fluorocyclopentyl)carbamate Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. The tert-butyl (3-fluorocyclopentyl)carbamate core, a fluorinated carbocyclic building block, presents a significant synthetic and analytical challenge due to its multiple stereocenters. This technical guide provides an in-depth exploration of the stereochemistry, synthesis, separation, and characterization of the four stereoisomers of this compound. We delve into the conformational intricacies of the fluorocyclopentane ring, detail stereoselective synthetic strategies, and present robust analytical protocols for isomer differentiation, with a particular focus on NMR spectroscopy and chiral chromatography. This document serves as a comprehensive resource for researchers leveraging this valuable scaffold in drug discovery programs.

Introduction: The Strategic Value of Fluorinated Carbocycles

Stereoisomerism is a critical determinant of pharmacological activity. The spatial arrangement of atoms can dictate a molecule's ability to bind to its biological target, influencing its efficacy, selectivity, and metabolic profile. Within this context, small, conformationally constrained carbocycles are highly sought-after scaffolds in drug design. The cyclopentane ring, in particular, offers a three-dimensional framework that can effectively orient substituents into biologically relevant space.

The strategic incorporation of fluorine atoms further enhances the utility of these scaffolds.[1] The high electronegativity and small size of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[2] The tert-butyl (3-fluorocyclopentyl)carbamate moiety combines these features: a Boc-protected amine for facile synthetic elaboration, a conformationally defined cyclopentane ring, and a strategically placed fluorine atom.[3][4] Understanding and controlling the stereochemistry of this building block is paramount for its successful application in the synthesis of novel therapeutics.

The Four Stereoisomers: A Structural Overview

tert-Butyl (3-fluorocyclopentyl)carbamate possesses two stereocenters, at C1 (bearing the carbamate) and C3 (bearing the fluorine). This gives rise to four possible stereoisomers, existing as two pairs of enantiomers:

-

cis-isomers: The carbamate and fluorine are on the same face of the ring.

-

(1R, 3S)-tert-butyl (3-fluorocyclopentyl)carbamate

-

(1S, 3R)-tert-butyl (3-fluorocyclopentyl)carbamate

-

-

trans-isomers: The carbamate and fluorine are on opposite faces of the ring.

-

(1R, 3R)-tert-butyl (3-fluorocyclopentyl)carbamate

-

(1S, 3S)-tert-butyl (3-fluorocyclopentyl)carbamate

-

Conformational Analysis of the Cyclopentane Ring

Unlike the rigid cyclohexane chair, the cyclopentane ring is highly flexible and exists in a continuous state of dynamic motion known as pseudorotation. The two most commonly discussed conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry).[2][5] The introduction of a fluorine substituent significantly influences this conformational equilibrium. Computational studies have shown that for fluorocyclopentane, the twisted conformation is the most stable form.[6][7] The orientation of the C-F bond (axial vs. equatorial in the envelope form) impacts the ring's pucker and overall energetics, a factor that is critical for predicting how the molecule will present its substituents to a binding pocket.[2][8]

Synthetic Strategies and Methodologies

The synthesis of specific stereoisomers requires a carefully planned, stereo-controlled route. Often, a racemic or diastereomeric mixture is first synthesized, followed by separation.

Synthesis of the Racemic Precursor: 3-Fluorocyclopentylamine

A common approach begins with a commercially available cyclopentene derivative. For instance, fluorination of a cyclopentenol can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[9] Subsequent steps would involve the introduction of an amine or an amine precursor (like an azide) followed by reduction.[10]

Protocol: Boc Protection of 3-Fluorocyclopentylamine

The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines due to its stability under various conditions and its facile removal under mild acid.[11][]

Materials:

-

3-Fluorocyclopentylamine hydrochloride (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask, suspend the 3-fluorocyclopentylamine hydrochloride in DCM.

-

Basification: Cool the suspension to 0 °C in an ice bath. Add the TEA or DIPEA dropwise and stir for 15-20 minutes to liberate the free amine.

-

Reaction: Add the Boc₂O to the solution, either as a solid in one portion or as a solution in DCM.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (3-fluorocyclopentyl)carbamate isomers.[11]

Chiral Separation: Isolating the Isomers

The physical properties of enantiomers are identical, making their separation from a racemic mixture a non-trivial task. Diastereomers, however, have different physical properties and can sometimes be separated by standard chromatography. For separating all four isomers, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[13]

Protocol: Chiral HPLC Method Development

Objective: To develop a method for the baseline separation of the four stereoisomers.

-

Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralpak® or Chiralcel® series). These are highly versatile for a wide range of compounds.[14]

-

Mobile Phase Screening:

-

Normal Phase: Screen with mixtures of hexane/isopropanol or hexane/ethanol. For basic compounds like carbamates, adding a small amount (0.1%) of a basic modifier like diethylamine (DEA) is often essential to improve peak shape.[14]

-

Reversed-Phase: Screen with mixtures of water/acetonitrile or water/methanol, often with a buffer like ammonium acetate.

-

-

Initial Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at 210-220 nm (for the carbamate chromophore).

-

-

Optimization: Once partial separation is observed, systematically adjust the mobile phase composition. Small changes in the percentage of the alcohol modifier in normal phase can have a large impact on resolution. Temperature can also be adjusted to improve peak shape and resolution.

| Parameter | Starting Condition | Optimization Strategy | Rationale |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose) | Screen different CSP chemistries | Different chiral selectors offer different interaction mechanisms. |

| Mobile Phase (Normal) | Hexane/Isopropanol (90:10) + 0.1% DEA | Vary alcohol % (e.g., 5% to 20%) | Modulates analyte interaction with the CSP. |

| Flow Rate | 1.0 mL/min | Decrease to 0.5-0.8 mL/min | Slower flow rates can increase efficiency and improve resolution. |

| Temperature | 25 °C | Test at 15 °C and 40 °C | Affects kinetics of interaction and can improve peak shape. |

Spectroscopic and Analytical Characterization

Unambiguous identification of each isolated isomer requires a suite of analytical techniques, with NMR spectroscopy being the most powerful tool.

NMR Spectroscopy: Differentiating Isomers

¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.

-

¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the cyclopentane ring are highly sensitive to the relative stereochemistry. The spatial relationship between the fluorine atom and the carbamate group will result in distinct spectra for the cis and trans diastereomers.

-

¹⁹F NMR: This is a particularly sensitive probe.[15] Fluorine-19 has a 100% natural abundance and a large chemical shift range, making it highly sensitive to the local electronic environment.[16] Each of the four stereoisomers is expected to show a distinct ¹⁹F resonance. Furthermore, the coupling constants between fluorine and adjacent protons (J-HF) are dependent on the dihedral angle, providing crucial conformational and stereochemical information.

-

Rotational Isomers (Rotamers): It is important to note that the carbamate N-C(O) bond has a partial double bond character, which can lead to hindered rotation. This can result in the presence of two distinct rotational isomers (rotamers) in solution for each stereoisomer, which may appear as doubled peaks in the NMR spectrum.[17] Variable temperature NMR experiments can help confirm this phenomenon.

Mass Spectrometry (MS)

While MS cannot differentiate between stereoisomers, it is essential for confirming the molecular weight and elemental composition of the synthesized compounds.

Protocol: Boc Deprotection for Further Synthesis

To use these building blocks, the Boc group must often be removed. This is typically achieved under acidic conditions.[18]

Materials:

-

Boc-protected (3-fluorocyclopentyl)carbamate

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

-

Dichloromethane (DCM) (if using TFA)

-

Diethyl ether

Procedure (using TFA):

-

Setup: Dissolve the Boc-protected amine in DCM (e.g., 0.1-0.2 M concentration).

-

Reaction: Add TFA (5-10 equivalents) to the solution at room temperature. The reaction is often accompanied by effervescence (CO₂ evolution).

-

Monitoring: Stir for 1-3 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Workup: Remove the solvent and excess TFA under reduced pressure. The resulting product is the amine TFA salt. If the free amine is desired, the residue can be dissolved in an organic solvent and washed with a saturated aqueous base (e.g., NaHCO₃) to neutralize the acid.[18]

Conclusion

The stereoisomers of tert-butyl (3-fluorocyclopentyl)carbamate represent a class of high-value building blocks for medicinal chemistry. Their synthesis and purification demand a sophisticated understanding of stereoselective reactions and chiral analysis. This guide has outlined the fundamental principles and practical methodologies required to navigate the complexities of their stereochemistry. A mastery of these techniques—from stereo-controlled synthesis and robust Boc protection/deprotection protocols to high-resolution chiral separation and detailed NMR characterization—empowers researchers to fully exploit the potential of these fluorinated scaffolds in the design and development of next-generation therapeutics.

References

- Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy. American Chemical Society.

- Conformational Stability, r0 Structural Parameters, Ab Initio Calculations, and Vibrational Assignment for Fluorocyclopentane. The Journal of Physical Chemistry A - ACS Publications.

- Conformational preference of fluorocyclopentane. The calculated energy... ResearchGate.

- NMR spectra of fluorinated carbohydrates. PubMed.

- Fluorinated Rings: Conformation and Application. ResearchGate.

- N-Boc-3-fluorocyclopentylamine. SynQuest Laboratories.

- Conformations and Strain Energy of Cyclopentane and its Derivatives. ACS Publications.

- Conformational Stability, r0 Structural Parameters, Ab Initio Calculations, and Vibrational Assignment for Fluorocyclopentane. The Journal of Physical Chemistry A - ACS Publications.

- 19F Nuclear Magnetic Resonance Analysis of the Carbamate Reaction of Alpha-Fluoro-Beta-Alanine (FBAL), the Major Catabolite of Fluoropyrimidines. PubMed.

- Stereoselective Synthesis of Fluorinated 1,3-cis-Diaminocyclopentanes. ACS Publications.

- tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. MDPI.

- The Versatility of Tert-butyl Carbamates in Medicinal Chemistry: Applications and Protocols. Benchchem.

- An In-depth Technical Guide to the Boc Protection of Primary Amines. Benchchem.

- Fluorine NMR.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.

- Experimental procedure for deprotection of Boc-protected amines. Benchchem.

- An In-depth Technical Guide to the Synthesis of tert-Butyl Carbamate from tert-Butanol. Benchchem.

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.

- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

- The Role of Tert-Butyl Carbamate in Modern Organic Synthesis.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.

- Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. ResearchGate.

- The preparation and properties of 1,1-difluorocyclopropane derivatives.

- Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc.

- The Discovery and Pioneering Synthesis of 3-Fluoropropyne: A Technical Retrospective. Benchchem.

- Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate.

- Carbamic acid, tert-butyl ester. Organic Syntheses Procedure.

- Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers. Benchchem.

- Synthesis and Characterization of 1-Chloro-3-methylenecyclopropene.

- Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem.

- Stereoselective synthesis of fluorinated 1,3-cis-diaminocyclopentanes. PubMed.

- A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of isomeric (3,3,3-trifluoropropyl)anilines. ScienceDirect.

- Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses.

- Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. biophysics.org [biophysics.org]

- 16. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. Computational studies explain the CF3 related rotational isomerism of N-(2,2,2-trifluoroethyl) carbamates observed by 13C NMR spectroscopy - American Chemical Society [acs.digitellinc.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-3-fluorocyclopentanamine

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into aliphatic ring systems is a proven tactic to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. N-Boc-3-fluorocyclopentanamine (CAS: 1215071-14-9) serves as a highly versatile, orthogonally protected building block for synthesizing fluorinated cycloalkylamine pharmacophores.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical physicochemical properties and practical laboratory execution. This whitepaper details the molecular architecture, the mechanistic rationale for fluorine integration, and self-validating experimental workflows for the synthesis and deprotection of this critical scaffold.

Molecular Architecture & Physicochemical Profiling

N-Boc-3-fluorocyclopentanamine consists of a cyclopentane core substituted with a fluorine atom at the C3 position and a tert-butyloxycarbonyl (Boc) protected primary amine at the C1 position. The presence of the Boc group provides exceptional stability against nucleophiles and basic conditions during multi-step synthetic sequences [1].

The table below consolidates the quantitative physicochemical data essential for predicting the compound's behavior during synthesis and purification, based on consensus data from chemical repositories such as [3] and [2].

Table 1: Physicochemical Specifications

| Parameter | Value |

| Chemical Name | tert-Butyl (3-fluorocyclopentyl)carbamate |

| CAS Registry Number | 1215071-14-9 |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

| Appearance | Colorless to pale yellow liquid/semi-solid |

| Predicted Boiling Point | ~250.5 °C at 760 mmHg |

| Predicted Density | 1.08 g/cm³ |

| Monoisotopic Mass | 203.132 Da |

The Fluorine Effect: Mechanistic Role in Drug Design

The decision to utilize N-Boc-3-fluorocyclopentanamine over its non-fluorinated analog is driven by three distinct causality pillars in drug development:

-

pKa Modulation via Inductive Effects (-I): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect through the sigma-bond framework. Upon deprotection, this lowers the pKa of the adjacent primary amine. A lower pKa increases the proportion of the un-ionized species at physiological pH, directly enhancing passive membrane permeability and oral bioavailability.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Placing a fluorine atom at the C3 position blocks cytochrome P450-mediated oxidative metabolism at a common soft spot, thereby extending the biological half-life of the active pharmaceutical ingredient (API).

-

Conformational Control: Fluorine introduces stereoelectronic effects (specifically, the gauche effect). The electrostatic repulsion and hyperconjugation dictate the ring-puckering equilibrium of the cyclopentane ring, locking the pharmacophore into a bioactive conformation that optimizes target binding affinity.

Mechanistic impact of fluorine substitution on the cyclopentanamine scaffold.

Experimental Workflows: Synthesis and Deprotection

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and environmental condition is grounded in chemical causality.

Synthetic workflow and deprotection strategy for N-Boc-3-fluorocyclopentanamine.

Protocol A: Nucleophilic Deoxofluorination via DAST

Objective: Convert the intermediate N-Boc-3-hydroxycyclopentanamine to the target fluorinated scaffold. Causality: Diethylaminosulfur trifluoride (DAST) is selected over traditional HF reagents because it allows for mild, low-temperature fluorination that preserves the acid-sensitive Boc protecting group while achieving an Sₙ2-like inversion of the stereocenter.

-

Preparation: Dissolve N-Boc-3-hydroxycyclopentanamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents ambient moisture from violently hydrolyzing the DAST reagent.

-

Thermal Control: Chill the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress unwanted E2 elimination side-reactions (which would yield cyclopentene derivatives) and control the highly exothermic fluorination.

-

Reagent Addition: Add DAST (1.2 eq) dropwise via a syringe.

-

Propagation: Allow the reaction mixture to slowly warm to room temperature over 12 hours. Monitor via Thin Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain.

-

Quenching & Isolation: Quench carefully with saturated aqueous NaHCO₃ at 0 °C to safely neutralize the in situ generated HF. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Orthogonal Boc Deprotection

Objective: Cleave the Boc group to yield the active 3-fluorocyclopentanamine hydrochloride salt. Causality: While Trifluoroacetic acid (TFA) is common, utilizing 4M HCl in 1,4-dioxane is preferred here. It allows the highly crystalline hydrochloride salt to precipitate directly out of the solution, bypassing the need for a basic aqueous workup which could lead to the loss of the volatile free amine.

-

Dissolution: Dissolve purified N-Boc-3-fluorocyclopentanamine in a minimal volume of anhydrous 1,4-dioxane.

-

Acidification: Slowly add a 4M solution of HCl in dioxane (5.0 eq) at 0 °C.

-

Cleavage: Stir at room temperature for 2-4 hours. Validate completion via TLC (ninhydrin stain—look for the appearance of a dark purple spot indicative of a free primary amine).

-

Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether. Causality: Trituration removes residual tert-butyl alcohol byproducts and non-polar impurities.

-

Drying: Dry the resulting white precipitate under high vacuum to yield pure 3-fluorocyclopentanamine hydrochloride.

Analytical Characterization Standards

To guarantee the self-validating nature of the synthesis, the final product must be subjected to rigorous analytical profiling:

-

¹⁹F NMR Spectroscopy: Essential for confirming the presence of the fluorine atom. A characteristic multiplet should appear around -160 to -175 ppm (depending on the exact stereoisomer and solvent), confirming the C-F bond.

-

¹H NMR Spectroscopy: Used to verify the preservation of the Boc group (a strong singlet integrating to 9 protons at ~1.4 ppm) and the diagnostic shift of the proton geminal to the fluorine atom (typically a wide multiplet due to H-F coupling, 2JHF≈50 Hz).

-

LC-MS (ESI+): To confirm the mass. The expected mass peak for the Boc-protected compound is often observed as the sodium adduct [M+Na]+ at m/z 226.1 or the tert-butyl cleaved fragment [M−tBu+H]+ at m/z 148.1.

References

-

Title: tert-butyl N-(3-fluorocyclopentyl)carbamate | 1215071-14-9 | Buy Now Source: MolPort URL: [Link]

The Strategic Role of tert-Butyl (3-fluorocyclopentyl)carbamate in Advanced Medicinal Chemistry

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into aliphatic ring systems has become a cornerstone of lead optimization. tert-Butyl (3-fluorocyclopentyl)carbamate (CAS 1215071-14-9) serves as a highly versatile, commercially available building block for introducing the 3-fluorocyclopentanamine moiety into complex active pharmaceutical ingredients (APIs)[1]. This technical guide explores the mechanistic rationale behind its use, details self-validating synthetic protocols, and examines its critical role in developing therapeutics for central nervous system (CNS) disorders.

Mechanistic Rationale: The "Fluorine Effect" in Cycloalkylamines

The substitution of a hydrogen atom with fluorine on a cyclopentyl ring is not merely a structural tweak; it is a calculated physicochemical intervention. For drug development professionals, the 3-fluorocyclopentyl moiety offers three distinct pharmacological advantages:

-

pKa Modulation and BBB Penetration: Fluorine's strong electronegativity exerts a negative inductive effect (-I) on the adjacent amine. This lowers the pKa of the amine, increasing the fraction of the un-ionized drug at physiological pH (7.4). This shift enhances lipophilicity and significantly improves Blood-Brain Barrier (BBB) permeability, a critical factor for CNS agents ()[2].

-

hERG Toxicity Mitigation: The human ether-a-go-go-related gene (hERG) potassium channel is notoriously promiscuous, often binding highly basic, protonated amines, leading to cardiotoxicity. By lowering the basicity of the amine via fluorination, researchers can drastically reduce hERG binding affinity[3].

-

Metabolic Shielding: The fluorine atom acts as a bioisosteric block against Cytochrome P450 (CYP450)-mediated oxidation at the cyclopentane ring, enhancing the metabolic half-life of the compound[2].

Validated Synthetic Methodologies

The synthesis of tert-butyl (3-fluorocyclopentyl)carbamate and its subsequent deprotection must be carefully controlled to prevent elimination reactions and bond solvolysis. Below is a self-validating protocol detailing the causality behind each experimental choice.

Step 1: N-Boc Protection

-

Procedure: 3-Aminocyclopentanol is reacted with Di-tert-butyl dicarbonate (Boc₂O) in Dichloromethane (DCM) using Triethylamine (Et₃N) as a base.

-

Causality & Logic: Triethylamine acts as a non-nucleophilic base to neutralize the acid formed and activate the amine. The Boc group is selected specifically for its orthogonal reactivity; it remains completely stable under the highly reactive, nucleophilic conditions required for the subsequent fluorination step.

Step 2: Nucleophilic Fluorination via DAST

-

Procedure: A solution of tert-butyl (3-hydroxycyclopentyl)carbamate in anhydrous DCM is cooled to -78°C under an argon atmosphere. DAST (Diethylaminosulfur trifluoride, 1.2 eq) is added dropwise. The reaction is stirred at -78°C for 2 hours, then allowed to slowly warm to room temperature.

-

Causality & Logic: The choice of DAST at cryogenic temperatures (-78°C) is a deliberate kinetic control strategy. Fluorination of secondary cycloalkanols is highly susceptible to E2 elimination, which would yield an undesired alkene byproduct. By maintaining a low temperature, the intermediate dialkylaminosulfurane is stabilized, heavily favoring the SN2 displacement by the fluoride ion over proton abstraction. Anhydrous DCM prevents the violent hydrolysis of DAST.

Step 3: Orthogonal Deprotection

-

Procedure: The purified tert-butyl (3-fluorocyclopentyl)carbamate is dissolved in a 4M solution of HCl in anhydrous 1,4-dioxane at 0°C. The mixture is stirred and allowed to warm to room temperature overnight. The solvent is removed in vacuo to yield 3-fluorocyclopentanamine hydrochloride[4].

-

Causality & Logic: Anhydrous HCl in dioxane is preferred over aqueous acids or Trifluoroacetic acid (TFA). The strictly anhydrous environment prevents the potential solvolysis of the sensitive C-F bond. Furthermore, the generation of gaseous isobutylene and carbon dioxide drives the deprotection to completion, leaving the pure hydrochloride salt without the need for complex chromatography.

Caption: Synthetic workflow for tert-Butyl (3-fluorocyclopentyl)carbamate and its deprotection.

Key Applications in Drug Discovery

Opioid Receptor-Like 1 (ORL1) Antagonists

The 3-fluorocyclopentanamine building block was famously utilized in the discovery of novel arylpyrazole series targeting the ORL1 receptor. In a pivotal Structure-Activity Relationship (SAR) study, researchers identified Compound 31 —an arylpyrazole derivative incorporating the 3-fluorocyclopentyl moiety. This specific substitution was responsible for the compound exhibiting high intrinsic potency against ORL1 while maintaining exquisite selectivity against other opioid receptors and the hERG potassium channel ()[3].

Caption: Mechanism of action of 3-fluorocyclopentanamine-derived ORL1 antagonists.

LRRK2 Inhibitors for Parkinson's Disease

Beyond ORL1, the deprotected form of tert-butyl (3-fluorocyclopentyl)carbamate has been heavily utilized in the synthesis of imidazo[4,5-c]quinoline derivatives. These compounds act as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a primary genetic target for the treatment of Parkinson's Disease and other neurodegenerative disorders. The fluorinated ring ensures the API can survive first-pass metabolism and successfully cross the BBB to reach kinase targets in the brain ()[4].

Quantitative Data Summaries

Table 1: Physicochemical Profile of tert-Butyl (3-fluorocyclopentyl)carbamate [5]

| Property | Value |

| IUPAC Name | tert-butyl N-(3-fluorocyclopentyl)carbamate |

| CAS Number | 1215071-14-9 |

| Molecular Formula | C₁₀H₁₈FNO₂ |

| Molecular Weight | 203.25 g/mol |

| Purity Standard | >95% (LCMS/GCMS verified) |

| Storage Condition | 2-8°C, dry and dark environment |

Table 2: Comparative Pharmacological Impact of Fluorination (SAR Context) [3]

| Compound Variant | Primary Target | Biological Effect | Clinical Relevance |

| Non-fluorinated Cyclopentyl | ORL1 Receptor | Baseline antagonism | Prone to hERG toxicity; poor BBB crossing |

| 3-Fluorocyclopentyl | ORL1 Receptor | High intrinsic potency | hERG selectivity; highly CNS active |

| 3-Fluorocyclopentyl | LRRK2 Kinase | Kinase inhibition | Extended half-life for Parkinson's models |

Conclusion

tert-Butyl (3-fluorocyclopentyl)carbamate is far more than a simple protected amine; it is a precision-engineered tool for overcoming pharmacokinetic bottlenecks in CNS drug discovery. By understanding the causality behind its synthesis and the physicochemical impact of the "fluorine effect," medicinal chemists can leverage this building block to design safer, more effective neurotherapeutics.

References

-

Title: The Role of Fluorine in the Discovery and Optimization of CNS Agents Source: ResearchGate URL: [Link]

-

Title: Discovery of novel arylpyrazole series as potent and selective opioid receptor-like 1 (ORL1) antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

- Title: Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as LRRK2 inhibitors (WO2017046675A1)

Sources

- 1. CAS 1215071-14-9 | 4256-3-04 | MDL MFCD16657109 | N-Boc-3-fluorocyclopentylamine | SynQuest Laboratories [synquestlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors - Google Patents [patents.google.com]

- 5. N-T-BOC-3-Fluorocyclopentylamine [synhet.com]

The Role of Fluorine Substitution in Cyclopentyl Ring Conformations: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Abstract

The cyclopentyl ring, a common scaffold in medicinal chemistry, is not a static, planar entity but a dynamic system undergoing rapid conformational changes. The strategic introduction of fluorine, a cornerstone of modern drug design, profoundly influences this conformational landscape through a subtle interplay of stereoelectronic effects. This guide provides an in-depth analysis of how fluorine substitution modulates the puckering of the cyclopentyl ring. We will explore the fundamental principles of cyclopentane pseudorotation, delve into the stereoelectronic origins of fluorine's influence—primarily the gauche effect and hyperconjugation—and present quantitative data from computational studies. Furthermore, this guide offers detailed, field-proven protocols for both NMR spectroscopic analysis and quantum chemical calculations, enabling researchers to elucidate and predict these conformational preferences. Finally, we will examine the tangible impact of this strategy through case studies of marketed drugs, illustrating how fluorine-induced conformational locking can be a decisive factor in enhancing binding affinity, selectivity, and metabolic stability.

Fundamentals of Cyclopentane Conformation: The Pseudorotation Pathway

Unlike the more rigid cyclohexane ring with its well-defined chair and boat conformers, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds.[1] To alleviate this strain, the ring puckers out of the plane. This puckering is not static; the ring rapidly interconverts between a continuum of non-planar conformations through a low-energy process known as pseudorotation.[2]

The two most frequently discussed conformations on this pathway are the Envelope (C_s symmetry) , where four carbon atoms are coplanar and one is out of the plane, and the Twist or Half-Chair (C_2 symmetry) , where three atoms are coplanar, with the other two displaced on opposite sides of the plane.[3][4] The energy barrier between these forms is minimal, allowing the "pucker" to rotate around the ring.

Caption: The low-energy pseudorotation pathway of cyclopentane, interconverting ten envelope and ten twist forms.

The Directing Power of Fluorine: Stereoelectronic Effects at Play

Introducing a highly electronegative fluorine atom breaks the symmetry of the pseudorotational landscape, creating distinct energy minima and restricting the ring's flexibility. This conformational biasing is not primarily due to sterics, but is governed by powerful stereoelectronic interactions.[5]

The Gauche Effect and Hyperconjugation

The gauche effect describes the tendency of a molecule to adopt a conformation that places electronegative substituents gauche (a 60° dihedral angle) to each other, rather than the sterically preferred anti (180°) arrangement.[6][7] The underlying cause of this phenomenon is hyperconjugation .[8]

In a fluorinated alkane, the carbon-fluorine bond (C-F) creates a powerful, low-energy antibonding orbital (σC-F). This empty orbital can accept electron density from a neighboring, filled bonding orbital (σ). The most effective donor orbital is typically a carbon-hydrogen bond (σ_C-H_). This stabilizing σ_C-H_ → σC-F interaction is maximized when the donor and acceptor orbitals are anti-periplanar (180° apart). To achieve this orbital alignment, the bonds themselves must adopt a gauche conformation.[6][9]

Caption: Fluorine's gauche preference is driven by stabilizing hyperconjugation between a C-H bond and the C-F antibonding orbital.

In fluorocyclopentane, this effect favors conformations where the C-F bond is gauche to adjacent C-H and C-C bonds, effectively creating a more defined and deeper energy well for specific twist or envelope conformers.

Quantitative Conformational Analysis

Computational chemistry provides precise energetic data on the conformational preferences of fluorinated cyclopentanes. Ab initio and Density Functional Theory (DFT) calculations consistently show that the puckered conformations are significantly more stable than a planar arrangement. For fluorocyclopentane, the twisted (C₁) conformer is identified as the global energy minimum.[10]

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Relative Energy (cm⁻¹) | Citation |

| Twist (C₁) - Axial F | MP2(full)/6-311+G(d,p) | 0.00 | 0 | [10] |

| Envelope (C_s) - Axial F | MP2(full)/6-311+G(d,p) | 0.21 | 75 | [10] |

| Envelope (C_s) - Eq. F | MP2(full)/6-311+G(d,p) | 1.95 | 683 | [10] |

| Planar (C_2v) | MP2(full)/6-311+G(d,p) | 7.41 | 2592 | [10] |

| Twist (C₁) - Axial F | B3LYP/6-311+G(d,p) | 0.00 | 0 | [10] |

| Envelope (C_s) - Axial F | B3LYP/6-311+G(d,p) | 0.25 | 87 | [10] |

| Envelope (C_s) - Eq. F | B3LYP/6-311+G(d,p) | 1.83 | 641 | [10] |

| Planar (C_2v) | B3LYP/6-311+G(d,p) | 6.67 | 2333 | [10] |

Table 1: Calculated relative energies for various conformers of fluorocyclopentane. The data clearly indicates the energetic preference for the puckered Twist conformation with an axial-like fluorine over Envelope and Planar forms.

Methodologies for Conformational Elucidation

Determining the preferred conformation of a substituted cyclopentane requires a combination of experimental and computational techniques.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental tool for determining the three-dimensional structure of molecules in solution. The analysis of vicinal proton-proton (³J_HH_) coupling constants is particularly informative for deducing dihedral angles, governed by the Karplus relationship.[1]

Step-by-Step Workflow for NMR Analysis:

-

Sample Preparation: Dissolve the purified fluorocyclopentane derivative in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) to a concentration of 5-10 mg/mL in a high-quality NMR tube.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum to identify chemical shifts and basic multiplicity.

-

Acquire a 1D ¹⁹F NMR spectrum. The chemical shift of fluorine is highly sensitive to its electronic environment.

-

Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish proton-proton connectivity around the ring.

-

Acquire a high-resolution 1D ¹H spectrum or a 2D J-resolved spectrum to accurately measure the ³J_HH_ coupling constants for all vicinal protons.

-

-

Data Analysis:

-

Assign all proton signals using the COSY spectrum.

-

Extract the ³J_HH_ values. In cyclic systems, large coupling constants (typically 7-10 Hz) are indicative of a near 180° (anti-periplanar) dihedral angle between protons, often seen in axial-axial relationships.[11] Small coupling constants (1-5 Hz) suggest a ~60-90° dihedral angle, typical for axial-equatorial or equatorial-equatorial relationships.[11]

-

Use the extracted J-values in conjunction with the Karplus equation to estimate the corresponding H-C-C-H dihedral angles around the ring.

-

Reconstruct the ring's average conformation in solution based on the calculated dihedral angles, which will reveal the preferred pucker.

-

Caption: A streamlined workflow for determining cyclopentyl ring conformation using NMR spectroscopy.

Computational Protocol: Density Functional Theory (DFT)

Quantum chemical calculations are indispensable for predicting the relative stabilities of different conformers and for rationalizing experimental results.

Step-by-Step Workflow for DFT Calculations:

-

Structure Building: Construct 3D models of the plausible conformers (e.g., various envelope and twist forms with axial-like and equatorial-like fluorine substitution) using a molecular modeling program.

-

Method Selection: Choose a reliable DFT functional and basis set. A good starting point for conformational energies of organic molecules is the B3LYP functional with a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set such as cc-pVTZ for higher accuracy.[12][13] The MP2 method is also highly reliable for these systems.[10]

-

Geometry Optimization: Perform a full geometry optimization for each starting structure. This process finds the lowest energy structure (the local minimum) for that particular conformational basin.

-

Frequency Calculation: Perform a frequency calculation on each optimized structure. This step is critical for two reasons:

-

It confirms that the structure is a true energy minimum (no imaginary frequencies). A transition state will have one imaginary frequency.

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (ΔG).

-

-

Energy Analysis: Compare the calculated Gibbs free energies (or electronic energies with ZPVE correction) of all the optimized conformers. The structure with the lowest energy is the predicted most stable conformer. The energy differences allow for the calculation of a theoretical population distribution using the Boltzmann equation.

Caption: A standard workflow for predicting the conformational preferences of fluorinated cyclopentanes using DFT.

Implications in Drug Design and Medicinal Chemistry

Controlling the three-dimensional shape of a molecule is paramount in drug design. By restricting the conformational flexibility of a cyclopentyl ring, fluorine substitution can "pre-organize" a ligand for optimal binding to its biological target, thereby increasing potency and selectivity while minimizing the entropic penalty upon binding.

Case Study: Maraviroc

Maraviroc is an FDA-approved anti-HIV agent that functions as a CCR5 receptor antagonist.[14] It binds within a transmembrane pocket of the receptor, allosterically preventing the binding of the viral gp120 protein.[15][16] The structure of Maraviroc features a difluorocyclopentyl group (though it is part of a larger fused ring system, the principles apply). The rigid, puckered conformation dictated by the fluorine atoms is crucial for presenting the other pharmacophoric elements in the correct spatial orientation to interact with key residues in the binding pocket. An unrestricted, flexible ring would be less likely to adopt this specific bioactive conformation, leading to a significant loss in binding affinity.

Case Study: Ivosidenib

Ivosidenib is a targeted therapy approved for cancers harboring an isocitrate dehydrogenase-1 (IDH1) mutation.[17][18] The molecule contains a fluorinated cyclic moiety. While detailed public studies on the specific conformational role of this group are limited, its inclusion in a successful drug highlights a common strategy: using fluorinated cycloalkanes to lock in a specific 3D geometry. This conformational restriction can improve metabolic stability by shielding susceptible C-H bonds from oxidative enzymes like cytochrome P450s and can enhance membrane permeability by modulating the molecule's polarity and shape.[19][20]

Conclusion

Fluorine substitution is a powerful and precise tool for manipulating the conformational preferences of cyclopentyl rings. Through the influence of stereoelectronic effects, primarily hyperconjugation manifesting as a gauche preference, a single fluorine atom can transform a highly flexible ring into a more rigid, predictable scaffold. This conformational control is a key strategy in modern medicinal chemistry, enabling the design of ligands that are pre-organized for their biological targets, leading to improved potency, selectivity, and pharmacokinetic properties. The robust computational and NMR-based methodologies outlined in this guide provide researchers with the necessary tools to confidently predict, analyze, and leverage this phenomenon in the development of next-generation therapeutics.

References

-

Guirgis, G. A., et al. (2009). Conformational Stability, r₀ Structural Parameters, Ab Initio Calculations, and Vibrational Assignment for Fluorocyclopentane. The Journal of Physical Chemistry A. [Link]

-

Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gauche effect. Wikipedia. [Link]

-

Bobovskyi, B. V., et al. (2025). α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. ChemRxiv. [Link]

-

Cremer, U. F., & O'Hagan, D. (2015). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. [Link]

-

Haufe, G. (2016). The fluorine Gauche effect. ETH Zurich Research Collection. [Link]

-

Port, V. C., & Cormanich, R. A. (2021). There and back again: the role of hyperconjugation in the fluorine gauche effect. Physical Chemistry Chemical Physics. [Link]

-

Schunn, S., et al. (2016). Impacts of Conformational Geometries in Fluorinated Alkanes. PMC. [Link]

-

O'Hagan, D. (2016). The Fluorine Gauche Effect: A Brief History. Angewandte Chemie International Edition. [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics. [Link]

-

Wang, Y., et al. (2001). Density Functional Theory Calculations of the Effect of Fluorine Substitution on the Cyclobutylcarbinyl to 4-Pentenyl Radical Rearrangement. The Journal of Organic Chemistry. [Link]

-

Napolitano, J. G., et al. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Fluoro-bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

-

Cormanich, R. A., et al. (2014). A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton ePrints. [Link]

-

Abou-Alfa, G. K., et al. (2021). Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation. PMC. [Link]

-

Fan, B., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of ivosidenib, an oral, targeted inhibitor of mutant IDH1, in patients with advanced solid tumors. Lenus.ie. [Link]

-

Craig, N. C., et al. (1999). Is Hyperconjugation Responsible For The "Gauche Effect" In 1-Fluoropropane And Other 2-Substituted-1-Fluoroethanes?. Swarthmore College. [Link]

-

Markovic, S., & Markovic, D. (2021). Dihedral and Tetrahedral Angles of Five- and Six-Membered Rings Calculated from NMR Data with Three-Sphere Approach. IntechOpen. [Link]

-

Goyal, L., et al. (2023). Real world efficacy and safety of ivosidenib in US veterans with IDH1 mutated cholangiocarcinoma. Scholars@Duke. [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

-

Mody, K., & Lam, E. (2021). Ivosidenib: an investigational drug for the treatment of biliary tract cancers. PubMed. [Link]

-

DiNardo, C. D., et al. (2021). Efficacy and Safety Profile of Ivosidenib in the Management of Patients with Acute Myeloid Leukemia (AML): An Update on the Emerging Evidence. PMC. [Link]

-

Reddit user discussion. (2016). NMR: relating coupling constants and major product. Reddit. [Link]

-

Cormanich, R. A., et al. (2019). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. PubMed. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. PubMed. [Link]

-

Guttman, M., et al. (2011). Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). PMC. [Link]

-

Gold, B., & Smenton, A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

-

van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structural basis and clinical use of maraviroc. ResearchGate. [Link]

-

Hyland, R., et al. (2008). Maraviroc: in vitro assessment of drug–drug interaction potential. PMC. [Link]

-

Chong, C. T. (2024). Stereoelectronic Effects. Baran Lab, Scripps Research. [Link]

-

Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. [Link]

-

Guttman, M., et al. (2011). Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5). PubMed. [Link]

-

Cormanich, R. A., et al. (2021). Conformational Analysis of 1,3-Difluorinated Alkanes. University of Southampton ePrints. [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]

-

Perry, D. S., et al. (2022). A Local Mode Study of Ring Puckering Effects in the Infrared Spectra of Cyclopentane. ODU Digital Commons. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 3. southampton.ac.uk [southampton.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. baranlab.org [baranlab.org]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. There and back again: the role of hyperconjugation in the fluorine gauche effect - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reddit - Please wait for verification [reddit.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Maraviroc: in vitro assessment of drug–drug interaction potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Allosteric model of maraviroc binding to CC chemokine receptor 5 (CCR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Final Overall Survival Efficacy Results of Ivosidenib for Patients With Advanced Cholangiocarcinoma With IDH1 Mutation: The Phase 3 Randomized Clinical ClarIDHy Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ivosidenib: an investigational drug for the treatment of biliary tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity, Pharmacokinetics, and Safety Data Sheet (SDS) Protocols for tert-Butyl (3-fluorocyclopentyl)carbamate

Executive Summary & Chemical Identity

tert-Butyl (3-fluorocyclopentyl)carbamate (CAS: 1215071-14-9) is a highly specialized fluorinated, Boc-protected cyclic amine utilized extensively as a synthetic building block in medicinal chemistry and drug discovery[1]. The strategic incorporation of a fluorine atom onto the cyclopentyl ring serves a dual purpose: it modulates the basicity (pKa) of the resulting amine upon deprotection through inductive electron withdrawal, while simultaneously enhancing the metabolic stability and lipophilicity of the scaffold[2]. The tert-butyloxycarbonyl (Boc) group acts as a temporary deactivating protecting group, preventing unwanted nucleophilic reactions and side-product formation during complex multi-step organic syntheses[3].

Table 1: Physicochemical and Structural Properties

| Property | Value |

| Chemical Name | tert-Butyl (3-fluorocyclopentyl)carbamate |

| Synonyms | N-Boc-3-fluorocyclopentylamine |

| CAS Number | 1215071-14-9[1] |

| Molecular Formula | C10H18FNO2 |

| Molecular Weight | 203.25 g/mol |

| Physical State | Low-melting solid or viscous liquid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in H2O |

Mechanistic Toxicology & Pharmacokinetics